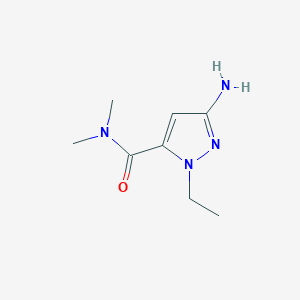

3-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-amino-2-ethyl-N,N-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-4-12-6(5-7(9)10-12)8(13)11(2)3/h5H,4H2,1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZOXSMGQGLSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including 3-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide, typically involves the condensation of hydrazines with 1,3-diketones . One common method is the reaction of ethyl hydrazinecarboxylate with 1,3-diketones under acidic conditions . Another approach involves the use of transition-metal catalysts and photoredox reactions .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize one-pot multicomponent processes, which are efficient and cost-effective . These methods may involve the use of heterogeneous catalysts, such as Amberlyst-70, which offer eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 3-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide, in cancer treatment. Research indicates that pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized and evaluated for their anti-tumor properties against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, demonstrating promising results in inhibiting tumor growth both in vitro and in vivo .

Kinase Inhibition

Another critical application lies in the development of kinase inhibitors. The compound has been studied for its inhibitory effects on specific kinase families, including the PCTAIRE subfamily of cyclin-dependent kinases. These kinases are implicated in various cellular processes, and their dysregulation is associated with several diseases, including cancer. The compound's ability to modulate kinase activity suggests its potential as a therapeutic agent in treating malignancies linked to kinase dysfunction .

Organic Synthesis

Building Blocks for Heterocycles

this compound serves as a versatile building block in organic synthesis. It is frequently utilized in the construction of more complex heterocyclic systems through condensation reactions with various electrophiles. This property allows for the synthesis of fused heterocycles that are valuable in drug discovery and development .

Tautomerism Studies

The compound has also been investigated for its tautomeric behavior, which plays a crucial role in its reactivity and stability. NMR studies have shown rapid interconversion between different tautomeric forms under various conditions, influencing the synthesis pathways of more complex pyrazole derivatives .

Case Studies

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in proton transfer processes, which influence its biological activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physical Properties of Pyrazole Carboxamide Derivatives

Key Observations:

A. Substituent Effects on Physicochemical Properties :

Solubility and Lipophilicity: The ethyl group at position 1 in the target compound may enhance lipophilicity compared to phenyl-substituted analogs (e.g., compound 3a) but reduce it relative to bulkier adamantyl derivatives (e.g., ).

Thermal Stability :

- Melting points (mp) vary significantly with substituents. For example:

- Compound 3a (mp: 133–135°C) vs. 3d (mp: 181–183°C) due to electron-withdrawing fluorine .

Biological Activity

3-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide, a pyrazole derivative, has garnered attention in recent research for its diverse biological activities, particularly in the fields of oncology and antimicrobial studies. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on a review of current literature.

The chemical formula for this compound is C8H14N4O. The synthesis typically involves multi-step organic reactions, where key intermediates are formed through condensation and substitution reactions. The compound can be synthesized using various methods, including:

- Condensation Reactions : Combining hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.

- Substitution Reactions : Introducing functional groups via nucleophilic substitutions under controlled conditions.

Anticancer Activity

Recent studies have illustrated the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against several cancer cell lines, including:

The mechanism of action often involves the inhibition of specific kinases and pathways associated with tumor growth and proliferation. For instance, compounds derived from pyrazole structures have been noted for their ability to inhibit Aurora-A kinase, a target implicated in various cancers.

Antimicrobial Activity

The compound also exhibits antimicrobial properties , making it a candidate for further investigation in the development of new antibiotics. Studies have reported that pyrazole derivatives can inhibit bacterial growth by disrupting cellular processes or by acting as enzyme inhibitors.

Case Studies

- Study on Anticancer Efficacy : A comprehensive evaluation of various pyrazole derivatives indicated that modifications to the pyrazole core significantly affect their cytotoxicity against cancer cells. In particular, the introduction of specific substituents enhanced binding affinity to target proteins involved in cancer progression .

- Antimicrobial Testing : Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at concentrations lower than those required for traditional antibiotics, suggesting a potential role in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.